2-Amino-1-P-tolyl-ethanone oxime
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Overview
Description
2-Amino-1-P-tolyl-ethanone oxime is an organic compound with the molecular formula C9H12N2O It is a derivative of ethanone oxime, where the oxime group is attached to a 2-amino-1-p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-P-tolyl-ethanone oxime typically involves the reaction of 2-amino-1-p-tolyl-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-P-tolyl-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-Amino-1-P-tolyl-ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-P-tolyl-ethanone oxime involves the interaction of the oxime group with various molecular targets. The nitrogen atom in the oxime group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable adducts, which may exert biological effects by modulating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-phenylethanone oxime
- 2-Amino-1-(4-methylphenyl)ethanone oxime
- 2-Amino-1-(4-chlorophenyl)ethanone oxime
Uniqueness
2-Amino-1-P-tolyl-ethanone oxime is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-amino-1-(4-methylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)9(6-10)11-12/h2-5,12H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPCYNSKMRXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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